molecular formula C17H22FN3O2 B2411947 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-propylpyrrolidine-2,5-dione CAS No. 857494-27-0

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-propylpyrrolidine-2,5-dione

Cat. No.: B2411947
CAS No.: 857494-27-0
M. Wt: 319.38
InChI Key: QBLCNFCVBZKGRG-UHFFFAOYSA-N
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Description

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-propylpyrrolidine-2,5-dione, also known as FPPP, is a chemical compound that belongs to the class of piperazine derivatives. FPPP has been studied for its potential application in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

Anticonvulsant Activity

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-propylpyrrolidine-2,5-dione derivatives have been extensively studied for their anticonvulsant properties. Research indicates that certain N-Mannich bases derived from pyrrolidine-2,5-diones, including analogs with a fluorophenyl group, exhibit significant anticonvulsant activity. These compounds have been effective in the maximal electroshock seizure test and the subcutaneous pentylenetetrazole seizures test in mice, indicating their potential as antiepileptic agents (Obniska et al., 2012). Additionally, the lipophilicity and preliminary safety of these compounds have been assessed, suggesting a favorable profile for further development (Rybka et al., 2017).

Serotonin Receptor Interaction

Studies have also explored the interaction of these compounds with serotonin receptors. Novel analogs structurally similar to this compound have been investigated for their affinity and selectivity towards serotonin 5-HT7 receptors, revealing potent antidepressant and anxiolytic effects in vivo. The structure-activity relationship analysis based on molecular modeling and radioligand binding assays underlines the significance of specific substitutions for achieving high affinity towards the 5-HT7R (Kucwaj-Brysz et al., 2018).

Antiviral Properties

Research on diketopiperazine derivatives structurally related to this compound has uncovered compounds with modest to potent antiviral activity against the influenza A (H1N1) virus. The identification of these compounds adds to the therapeutic potential of the chemical scaffold in treating viral infections (Wang et al., 2013).

Luminescent Properties and Photo-Induced Electron Transfer

Additionally, naphthalimide derivatives with a piperazine substituent have been synthesized and studied for their luminescent properties and photo-induced electron transfer capabilities. These compounds demonstrate the potential for diverse applications, including as pH probes and in the study of fluorescence quenching mechanisms (Gan et al., 2003).

Properties

IUPAC Name

3-[4-(4-fluorophenyl)piperazin-1-yl]-1-propylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2/c1-2-7-21-16(22)12-15(17(21)23)20-10-8-19(9-11-20)14-5-3-13(18)4-6-14/h3-6,15H,2,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLCNFCVBZKGRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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